- Process for preparation of geminal (difluorocycloalkyl)methylamines, World Intellectual Property Organization, , ,
Cas no 459-53-0 (4-Fluorocyclohex-3-enecarbonitrile)

4-Fluorocyclohex-3-enecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorocyclohex-3-enecarbonitrile
- 4-fluorocyclohex-3-ene-1-carbonitrile
- 459-53-0
- DTXSID50634192
- SCHEMBL4883575
-
- Inchi: InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h3,6H,1-2,4H2
- InChI Key: RJKKMTWHFXXZAR-UHFFFAOYSA-N
- SMILES: C1C=C(CCC1C#N)F
Computed Properties
- Exact Mass: 125.064077422g/mol
- Monoisotopic Mass: 125.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8Ų
- XLogP3: 1.3
4-Fluorocyclohex-3-enecarbonitrile PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736299-1g |
4-Fluorocyclohex-3-ene-1-carbonitrile |
459-53-0 | 98% | 1g |
¥4949.00 | 2024-05-12 | |
Chemenu | CM201381-1g |
4-fluorocyclohex-3-ene-1-carbonitrile |
459-53-0 | 95% | 1g |
$830 | 2021-06-15 |
4-Fluorocyclohex-3-enecarbonitrile Production Method
Synthetic Circuit 1
1.2 Reagents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 30 min, rt; rt; 18 h, rt
4-Fluorocyclohex-3-enecarbonitrile Raw materials
4-Fluorocyclohex-3-enecarbonitrile Preparation Products
4-Fluorocyclohex-3-enecarbonitrile Related Literature
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Additional information on 4-Fluorocyclohex-3-enecarbonitrile
4-Fluorocyclohex-3-enecarbonitrile: A Comprehensive Overview
4-Fluorocyclohex-3-enecarbonitrile (CAS No. 459-53-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a fluorinated cyclohexene ring and a nitrile group, exhibits a range of interesting properties that make it a valuable subject for research and application.
The cyclohexene ring in 4-fluorocyclohex-3-enecarbonitrile serves as a versatile platform for chemical modifications. The presence of the fluorine atom introduces electronic effects that can influence the reactivity and stability of the molecule. Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and coatings.
One of the most notable aspects of 4-fluorocyclohex-3-enecarbonitrile is its role in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with specific pharmacological properties. For instance, the nitrile group can be readily transformed into other functional groups, enabling the creation of diverse chemical libraries for screening potential drug candidates.
Recent advancements in synthetic chemistry have also shed light on novel methods for synthesizing 4-fluorocyclohex-3-enecarbonitrile. These methods often involve catalytic processes that enhance efficiency and selectivity, making large-scale production more feasible. The compound's ability to undergo various types of reactions, such as cycloadditions and nucleophilic substitutions, further underscores its importance in organic synthesis.
In terms of applications, 4-fluorocyclohex-3-enecarbonitrile has shown promise in the development of electronic materials. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Moreover, its compatibility with modern manufacturing techniques positions it as a potential key component in next-generation technologies.
The structural versatility of 4-fluorocyclohex-3-enecarbonitrile also extends to its use in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical strength and thermal stability. These polymers find applications in aerospace, automotive industries, and advanced packaging solutions.
From an environmental standpoint, researchers have investigated the biodegradation pathways of 4-fluorocyclohex-3-enecarbonitrile to assess its impact on ecosystems. Studies indicate that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. This information is crucial for developing sustainable practices in its production and disposal.
In summary, 4-fluorocyclohex-3-enecarbonitrile (CAS No. 459-53-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, reactivity, and functional versatility continue to drive innovative research and development efforts. As new insights emerge from ongoing studies, this compound is poised to play an even more significant role in advancing modern science and technology.
459-53-0 (4-Fluorocyclohex-3-enecarbonitrile) Related Products
- 1426958-38-4(7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile)
- 2287287-66-3(3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- 2640967-03-7(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine)
- 2034601-56-2(4-[(4-acetylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide)
- 921129-67-1(2-{1,1'-biphenyl-4-yl}-N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylacetamide)
- 2703759-87-7(3-{1-oxo-4-[2-oxo-2-(piperazin-1-yl)ethoxy]-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione)
- 1805428-68-5(3-Cyano-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylic acid)
- 2229448-09-1(5-(4,5-difluoro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 325823-05-0(2-{(4-tert-butylphenyl)methylsulfanyl}-5-methoxy-1H-1,3-benzodiazole)
- 2219379-42-5(lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate)




